3-Methylbutane-1,2,3-tricarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

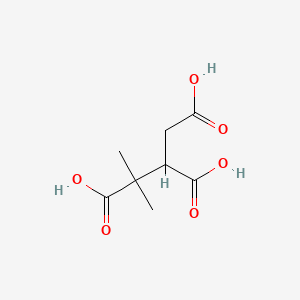

3-Methylbutane-1,2,3-tricarboxylic acid is an organic compound with the molecular formula C8H12O6. . This compound is a tricarboxylic acid derivative, meaning it contains three carboxyl functional groups (-COOH). It is a low-volatile, highly oxidized product often used as a tracer compound for secondary organic aerosols (SOAs) formed from the oxidation of monoterpenes like α-pinene .

Preparation Methods

3-Methylbutane-1,2,3-tricarboxylic acid can be synthesized through various methods. One common synthetic route involves the oxidation of pinonic acid in the gas phase . Another method includes the Michael addition of methyl 2-methylpropanoate and dimethyl maleate, followed by hydrolysis . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methylbutane-1,2,3-tricarboxylic acid undergoes several types of chemical reactions:

Oxidation: It is formed as an oxidation product of pinonic acid.

Anhydride Formation: Upon heating, it can transform into anhydrides.

Hygroscopic Behavior: It reacts with sodium hydroxide to form mono-, di-, and trisodium salts.

Common reagents used in these reactions include oxidizing agents like OH radicals and bases like sodium hydroxide. Major products formed from these reactions include various anhydrides and sodium salts.

Scientific Research Applications

3-Methylbutane-1,2,3-tricarboxylic acid has several scientific research applications:

Atmospheric Chemistry: It is a significant tracer for terpene secondary organic aerosols (SOAs), helping in the study of atmospheric oxidation processes.

Material Science: Its glass-forming properties are studied for applications in material science.

Environmental Science: It is used to understand the hygroscopic behavior of aerosols, which has implications for climate modeling.

Mechanism of Action

The formation of 3-Methylbutane-1,2,3-tricarboxylic acid involves the oxidation of pinonic acid by OH radicals in the gas phase . This process is part of the complex multi-generation chemistry of α-pinene photooxidation. The compound acts as a tracer for these oxidation processes, providing insights into the formation and aging of secondary organic aerosols.

Comparison with Similar Compounds

3-Methylbutane-1,2,3-tricarboxylic acid is unique due to its structure and formation pathway. Similar compounds include:

Pinonic Acid: A precursor in the formation of this compound.

Dimethyl Maleate: Used in the synthesis of this compound.

Methyl 2-methylpropanoate: Another precursor in its synthesis.

These compounds share similar functional groups and are involved in related chemical processes, but this compound is distinct in its role as a tracer for SOAs.

Properties

CAS No. |

77370-41-3 |

|---|---|

Molecular Formula |

C8H12O6 |

Molecular Weight |

204.178 |

IUPAC Name |

3-methylbutane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C8H12O6/c1-8(2,7(13)14)4(6(11)12)3-5(9)10/h4H,3H2,1-2H3,(H,9,10)(H,11,12)(H,13,14) |

InChI Key |

VMWJGTKDJFMTFZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C(CC(=O)O)C(=O)O)C(=O)O |

Synonyms |

α,α-Dimethyltricarballylic Acid; 3-Methyl-1,2,3-butanecarboxylic Acid; 3-Methyl-1,2,3-butanetricarboxylic Acid; MBTCA |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.